molecular formula C12H8FIO B8783388 1-Fluoro-2-(4-iodophenoxy)benzene

1-Fluoro-2-(4-iodophenoxy)benzene

Cat. No. B8783388
M. Wt: 314.09 g/mol
InChI Key: GLYKGXTUVCSWOV-UHFFFAOYSA-N
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Patent
US07625932B2

Procedure details

Add isoamylnitrite (2.45 g, 2.5 Eq.) to 4-(2-fluoro-phenoxy)-phenylamine (1.70 g, 8.37 mmol) and diiodomethane (7.84 g, 3.5 Eq.) in acetonitrile (10 mL) while stirring at 55° C. under a nitrogen atmosphere. Slowly heat mixture to 75° C. and heat at this temperature for 3 hours. Cool to room temperature and pour into water, and extract the desired material into ethyl acetate. Wash this organic layer once with water, dry over potassium carbonate, filter, and concentrate under reduced vacuum to give 2.41 g of an oil. Purify the material by silica gel chromatography (Prep. 2000) eluting with hexane/methylene chloride 9:1 to provide 1.60 g of the title compound as a thin oil. Mass spectrum (m/e): 314.0 (M*): (Bruker 300) 1H NMR (CDCl3) δ 7.55-7.60 (2H, d), 7.02-7.20 (4H, m), 6.69-6.72 (2H, d).
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
7.84 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
C(ON=O)CC(C)C.[F:9][C:10]1[CH:23]=[CH:22][CH:21]=[CH:20][C:11]=1[O:12][C:13]1[CH:18]=[CH:17][C:16](N)=[CH:15][CH:14]=1.[I:24]CI.O>C(#N)C>[F:9][C:10]1[CH:23]=[CH:22][CH:21]=[CH:20][C:11]=1[O:12][C:13]1[CH:18]=[CH:17][C:16]([I:24])=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
2.45 g
Type
reactant
Smiles
C(CC(C)C)ON=O
Name
Quantity
1.7 g
Type
reactant
Smiles
FC1=C(OC2=CC=C(C=C2)N)C=CC=C1
Name
Quantity
7.84 g
Type
reactant
Smiles
ICI
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
while stirring at 55° C. under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Slowly heat mixture to 75° C. and heat at this temperature for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
extract the desired material into ethyl acetate
WASH
Type
WASH
Details
Wash this organic layer once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over potassium carbonate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced vacuum

Outcomes

Product
Name
Type
product
Smiles
FC1=C(OC2=CC=C(C=C2)I)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.41 g
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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